molecular formula C3H7NO2S B3024153 Isothiazolidine 1,1-dioxide CAS No. 5908-62-3

Isothiazolidine 1,1-dioxide

Cat. No. B3024153
CAS RN: 5908-62-3
M. Wt: 121.16 g/mol
InChI Key: XGYCWCIGCYGQFU-UHFFFAOYSA-N
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Description

Propane sultam, also known as 1,3-propanesultam, is a cyclic sulfonamide with the molecular formula C3H7NO2S. It is a sulfur analog of lactams (cyclic amides) and is characterized by a sulfonamide group attached to a three-carbon ring.

Mechanism of Action

The mechanism of action of propane sultam involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, propane sultam derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the sulfonamide group allows for strong hydrogen bonding interactions, enhancing the compound’s binding affinity and specificity .

Safety and Hazards

Isothiazolidine 1,1-dioxide is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane sultam can be synthesized through several methods. One common approach involves the reaction of propane-1,3-sultone with amines to form N-substituted aminosulfonic acids, which are then dehydrated to yield the corresponding sultams . Another method involves the cyclization of sulfonyl chlorides with amines under specific conditions . Additionally, β-sultams can be prepared through tertiary amine-catalyzed [2 + 2] cycloaddition reactions .

Industrial Production Methods

Industrial production of propane sultam typically involves the large-scale synthesis of propane-1,3-sultone, followed by its reaction with various amines to produce the desired sultam derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propane sultam undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of propane sultam include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of propane sultam include sulfonic acids, amine derivatives, and various substituted sultams. These products have diverse applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propane sultam include other sultams such as naphtho-1,8-sultam and β-sultams. These compounds share the cyclic sulfonamide structure but differ in the size of the ring and the nature of the substituents .

Uniqueness

Propane sultam is unique due to its three-carbon ring structure, which imparts specific chemical properties and reactivity. Its small ring size allows for easy modification and functionalization, making it a versatile building block in organic synthesis .

Conclusion

Propane sultam is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important tool in scientific research and industrial processes. Continued exploration of its properties and applications will likely yield new insights and innovations in various fields.

properties

IUPAC Name

1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c5-7(6)3-1-2-4-7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYCWCIGCYGQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348987
Record name isothiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5908-62-3
Record name isothiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanesultam
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes isothiazolidine 1,1-dioxide an interesting scaffold for drug discovery?

A: this compound, also known as γ-sultam, represents a privileged structure in medicinal chemistry. Its value stems from its ability to mimic peptide bonds and its presence in various bioactive molecules. Notably, it has shown promise as a core structure in developing anti-inflammatory drugs, particularly dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) .

Q2: How does the structure of this compound lend itself to diverse chemical modifications?

A: this compound possesses several modifiable positions allowing for the introduction of diverse substituents. Researchers have successfully explored substitutions at the nitrogen, the carbon adjacent to the sulfonyl group, and the carbon at the 4-position . This versatility makes it possible to fine-tune the physicochemical properties and biological activities of the resulting compounds.

Q3: Can you provide an example of how structural modification impacted the biological activity of an this compound derivative?

A: A striking example is the development of S-2474, an antiarthritic drug candidate. This compound, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, exhibited potent inhibition of both COX-2 and 5-LO enzymes, along with suppression of interleukin-1 (IL-1) production . The presence of the 2-ethyl group and the (E)-3,5-di-tert-butyl-4-hydroxybenzylidene moiety proved crucial for its potent anti-inflammatory activity.

Q4: What synthetic strategies are commonly employed to access this compound derivatives?

A: Several synthetic approaches have been developed. One common strategy involves the reaction of chlorosulfonyl isocyanate with olefins in the presence of radical initiators, leading to the formation of isothiazolidine 1,1-dioxides . Another approach involves a novel tandem SN/Michael addition sequence starting from methanesulfonanilides and EWG-substituted allyl bromides .

Q5: How can click chemistry be utilized in the synthesis of this compound derivatives?

A: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for constructing diverse this compound libraries. One-pot click/aza-Michael and click/OACC esterification protocols have been successfully employed to generate libraries of triazole-containing isothiazolidine 1,1-dioxides, showcasing the versatility and efficiency of this approach .

Q6: Are there any challenges associated with synthesizing this compound derivatives?

A: Achieving high regio- and stereoselectivity can be challenging, especially when dealing with substituted derivatives. For instance, controlling the regioselectivity in the formation of N-substituted-4-substituted isothiazolidine-1,1-dioxides requires careful optimization of reaction conditions .

Q7: Has this compound been explored for targets beyond COX-2 and 5-LO?

A: Yes, recent research has expanded the scope of this compound as a pharmacophore. It has shown potential as a P2X7 modulator, highlighting its potential applicability in other therapeutic areas .

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